![molecular formula C34H38N4O4 B14952061 N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]](/img/structure/B14952061.png)
N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is known for its intricate molecular arrangement, which includes multiple functional groups that contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through condensation reactions. These intermediates are then subjected to further reactions, such as hydrazone formation, to yield the final product. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Catalysts like palladium or nickel, and reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
科学的研究の応用
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine)
- (E,E)-1,4-Phenylenebis(N-phenylmethanimine)
- N,N’-(((1E,1’E)-1,4-phenylenebis(ethene-2,1-diyl))bis(4,1-phenylene))bis(2-ethyl-6-methyl-N-phenylaniline)
Uniqueness
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] stands out due to its unique combination of functional groups and structural complexity
特性
分子式 |
C34H38N4O4 |
|---|---|
分子量 |
566.7 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N-[(E)-[(E)-3-[4-[(E,3E)-3-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]-2-methylprop-1-enyl]phenyl]-2-methylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C34H38N4O4/c1-23(19-35-37-33(39)21-41-31-13-7-25(3)27(5)17-31)15-29-9-11-30(12-10-29)16-24(2)20-36-38-34(40)22-42-32-14-8-26(4)28(6)18-32/h7-20H,21-22H2,1-6H3,(H,37,39)(H,38,40)/b23-15+,24-16+,35-19+,36-20+ |
InChIキー |
WPAOFQKWYJAEOY-MYODXNHMSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)/C=C(/C=N/NC(=O)COC3=CC(=C(C=C3)C)C)\C)/C)C |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC(=CC2=CC=C(C=C2)C=C(C)C=NNC(=O)COC3=CC(=C(C=C3)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


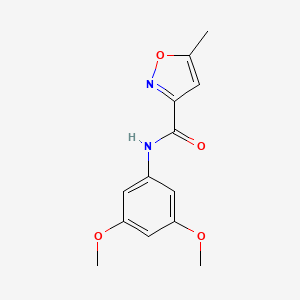
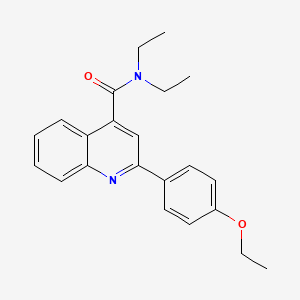
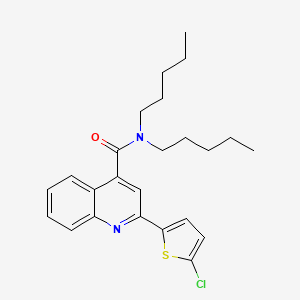
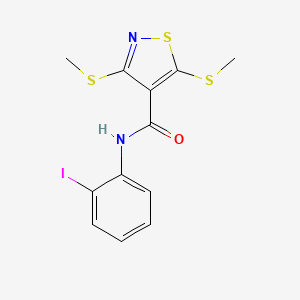
![7-[(2,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14952001.png)
![6-(4-Methoxy-3-methylphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14952009.png)
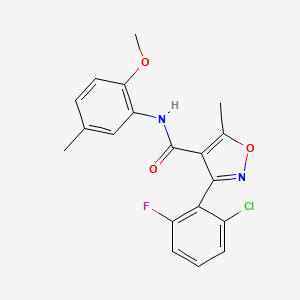
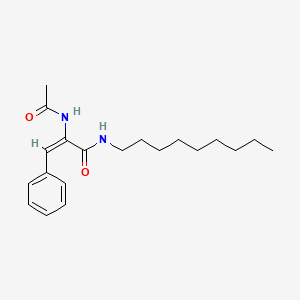
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B14952020.png)
![Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B14952023.png)
![N-(2-Ethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B14952024.png)
![1-(4-Ethylpiperazin-1-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B14952028.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B14952041.png)
![N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952052.png)
